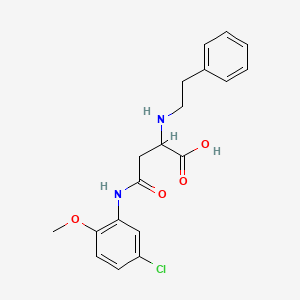
4-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a useful research compound. Its molecular formula is C19H21ClN2O4 and its molecular weight is 376.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, particularly its pharmacological properties, mechanisms of action, and therapeutic implications based on the latest research findings.
Chemical Structure and Properties
The chemical structure of This compound can be described as follows:
- Molecular Formula : C₁₅H₁₈ClN₃O₃
- Molecular Weight : 317.77 g/mol
- IUPAC Name : this compound
This compound features a chloro-substituted aromatic ring, an amino group, and a butanoic acid moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A notable study examined its cytotoxic effects against various cancer cell lines, revealing significant activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.5 | Induction of apoptosis |
| SUIT-2 | 15.3 | Cell cycle arrest in the G1 phase |
| HT-29 | 12.8 | Inhibition of proliferation |
The compound demonstrated a dose-dependent increase in sub-G1 cell populations, indicating apoptosis as a primary mechanism through Hoechst staining assays .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cell Cycle Regulation : It influences cell cycle progression, particularly causing G1 phase arrest in certain cancer cell lines.
- Antimicrobial Action : The structural features allow it to disrupt bacterial cell wall synthesis or function, contributing to its antimicrobial efficacy.
Case Study 1: Cytotoxicity in Breast Cancer Cells
A detailed investigation into the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells was conducted. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis analysis. The results indicated that treatment with the compound at concentrations above 10 µM resulted in a significant reduction in viable cells and an increase in apoptotic markers .
Case Study 2: Antimicrobial Efficacy Against Multi-drug Resistant Strains
Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound could inhibit bacterial growth at sub-MIC concentrations when used in combination with standard antibiotics, suggesting a potential role as an adjuvant therapy .
Properties
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-26-17-8-7-14(20)11-15(17)22-18(23)12-16(19(24)25)21-10-9-13-5-3-2-4-6-13/h2-8,11,16,21H,9-10,12H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVTSJTZVUUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














